![molecular formula C20H29BrN2O4 B3970328 1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3970328.png)
1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate
Overview
Description
1-[1-(2-bromobenzyl)-4-piperidinyl]azepane oxalate is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is often referred to as BZA, and it has been shown to have a wide range of biochemical and physiological effects. In
Mechanism of Action
BZA acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is widely distributed throughout the body, including the brain. When BZA binds to the sigma-1 receptor, it modulates various cellular processes, including calcium signaling, oxidative stress, and protein folding. These effects are thought to be responsible for the therapeutic potential of BZA in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
BZA has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate calcium signaling, which is important for neuronal function and survival. BZA has also been shown to reduce oxidative stress, which is implicated in various neurodegenerative disorders. Additionally, BZA has been shown to modulate protein folding, which is important for the proper functioning of various proteins in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using BZA in lab experiments is its high affinity for the sigma-1 receptor. This allows for selective modulation of this receptor, which is important for studying its role in various physiological processes. Additionally, BZA is relatively easy to synthesize, which makes it readily available for use in research. One of the limitations of using BZA in lab experiments is its potential for off-target effects, which can complicate the interpretation of results. Additionally, the effects of BZA on other cellular processes outside of the sigma-1 receptor are not well understood, which limits its potential use in certain experiments.
Future Directions
There are several future directions for research on BZA. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of BZA on calcium signaling, oxidative stress, and protein folding. Finally, the potential for off-target effects of BZA should be further explored in order to better understand its specificity and selectivity for the sigma-1 receptor.
Scientific Research Applications
BZA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, ion channel regulation, and cell survival. BZA has been used to study the role of sigma-1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
properties
IUPAC Name |
1-[1-[(2-bromophenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BrN2.C2H2O4/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21;3-1(4)2(5)6/h3-4,7-8,17H,1-2,5-6,9-15H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOIWUISYWXMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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